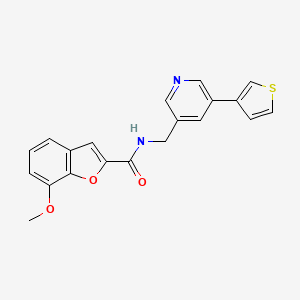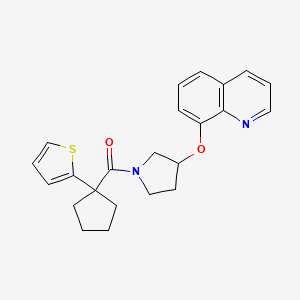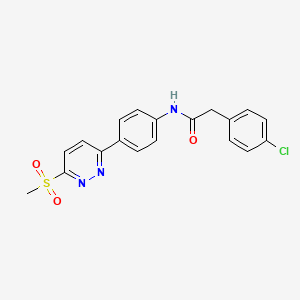
2-(4-chlorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, also known as MPT0B390, is a novel small molecule compound that has been developed for its potential use as an anticancer agent. This compound was first synthesized in 2015 by a research team led by Dr. Kuo-Hsiung Lee at the University of Texas MD Anderson Cancer Center. Since then, extensive research has been conducted to understand its mechanism of action and potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at producing antimicrobial agents. While the specific chemical mentioned was not directly synthesized, related compounds with similar structures showed promising antibacterial and antifungal activities, suggesting potential applications for the chemical as part of broader antimicrobial research (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antioxidant and Anti-inflammatory Applications
Research by Nayak et al. (2014) into a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrated significant DPPH radical scavenging activity along with analgesic and anti-inflammatory effects. This study suggests that derivatives of the compound could be explored for their potential in antioxidant and anti-inflammatory treatments, contributing to the development of new pharmacological agents (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).
Anticancer Applications
Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazoles and thiazoles incorporating a pyrazole moiety, demonstrating promising anticancer activity against the breast carcinoma cell line MCF-7. This highlights the potential for chemicals like 2-(4-chlorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide to serve as building blocks in creating effective anticancer agents (Gomha, Salah, & Abdelhamid, 2014).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-27(25,26)19-11-10-17(22-23-19)14-4-8-16(9-5-14)21-18(24)12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJSQNLTHGSPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


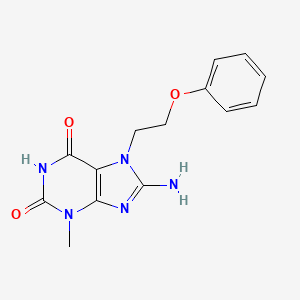
![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)
![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)
![(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2915619.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2915621.png)
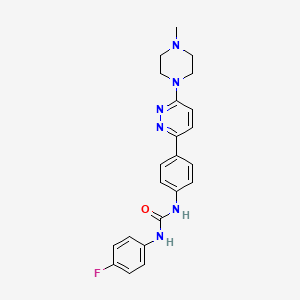
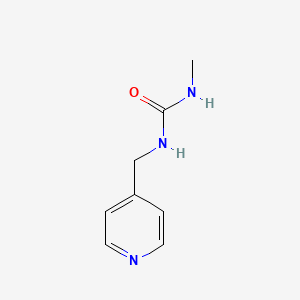
![3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2915628.png)
![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2915629.png)
![3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2915630.png)
